molecular formula C9H14O B1337871 6,6-Dimethylhept-1-en-4-yn-3-ol CAS No. 78629-20-6

6,6-Dimethylhept-1-en-4-yn-3-ol

Cat. No. B1337871
Key on ui cas rn: 78629-20-6
M. Wt: 138.21 g/mol
InChI Key: MOWPBNFGGOHZRW-UHFFFAOYSA-N
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Patent
US06570044B2

Procedure details

Butyllithium 1.6 M solution in hexane (106.2 ml, 0.17 mole) was added dropwise during 70 minutes to a mixture of t-butylacetylene (13.3 gr., 0.162 mole) and tetrahydrofuran (133.1 ml) at 0° C. A solution of freshly distilled acrolein (10 gr., 0.17 mole) in tetrahydrofuran (26.6 ml) was added to the reaction mixture at 0° C. during 45 minutes. The reaction mixture was stirred at 0° C. for 40 minutes. It was further stirred for 18 hours at room temperature. Saturated ammonium chloride solution (45 ml) was added. The reaction mixture was brought to pH 6 using 10% sulfuric acid (about 85 ml). Tetrahydrofuran was evaporated under reduced pressure. The residue was extracted by dichloromethane. The organic phase was washed with water and dried. The dichloromehane was removed to give the crude product (20.1 gr., 90% yield). Pure 6,6-dimethylhept-1-en-4-yn-3-ol was obtained by distillation. Boiling point was 83° C. at 24 mbar. 13.5 gr. were obtained (60.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106.2 mL
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
133.1 mL
Type
solvent
Reaction Step One
Name
acrolein
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
26.6 mL
Type
solvent
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Quantity
85 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])CCC.CCCCCC.[C:12]([C:16]#[CH:17])([CH3:15])([CH3:14])[CH3:13].[CH:18]([CH:20]=[CH2:21])=[O:19].[Cl-].[NH4+].S(=O)(=O)(O)O>O1CCCC1>[CH3:13][C:12]([CH3:15])([CH3:14])[C:16]#[C:17][CH:18]([OH:19])[CH:20]=[CH2:21] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
106.2 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
13.3 g
Type
reactant
Smiles
C(C)(C)(C)C#C
Name
Quantity
133.1 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
acrolein
Quantity
10 g
Type
reactant
Smiles
C(=O)C=C
Name
Quantity
26.6 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
It was further stirred for 18 hours at room temperature
Duration
18 h
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted by dichloromethane
WASH
Type
WASH
Details
The organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The dichloromehane was removed
CUSTOM
Type
CUSTOM
Details
to give the crude product (20.1 gr., 90% yield)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC(C#CC(C=C)O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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